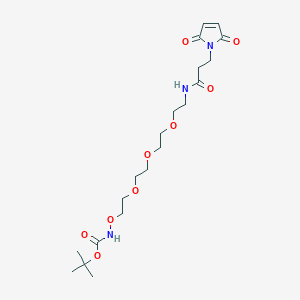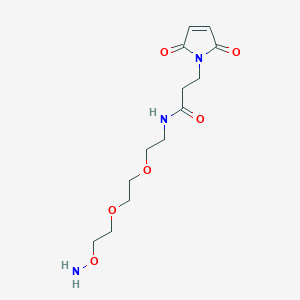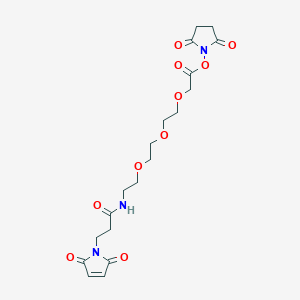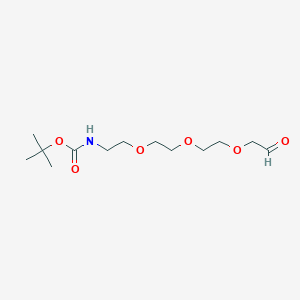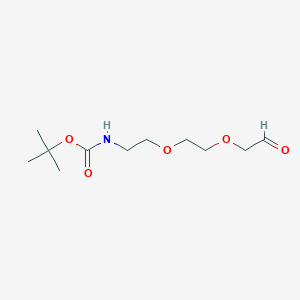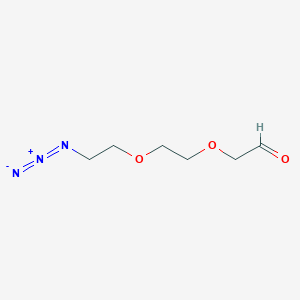
Ald-CH2-PEG2-Azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ald-CH2-PEG2-Azide is a versatile compound that contains both an aldehyde group and an azide group. The aldehyde group is reactive towards hydrazide and aminooxy groups, making it useful for labeling and crosslinking carbonyls. The azide group can react with alkynes, DBCO, and BCN through Click Chemistry reactions. The hydrophilic polyethylene glycol (PEG) linker increases the solubility of the compound in aqueous media .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ald-CH2-PEG2-Azide can be synthesized through a series of chemical reactions involving the introduction of aldehyde and azide functional groups onto a PEG backbone. The synthesis typically involves the following steps:
PEGylation: The PEG chain is first functionalized with an aldehyde group.
Azidation: The aldehyde-functionalized PEG is then reacted with sodium azide to introduce the azide group.
The reaction conditions often involve mild temperatures and the use of solvents like dichloromethane or tetrahydrofuran to ensure the solubility of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of PEG are functionalized with aldehyde groups.
Azidation in Bulk: The aldehyde-functionalized PEG is then reacted with sodium azide in large reactors.
The industrial process ensures high purity and yield through optimized reaction conditions and purification steps .
Analyse Des Réactions Chimiques
Types of Reactions
Ald-CH2-PEG2-Azide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with alkynes in the presence of copper catalysts (CuAAC) or through strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO or BCN.
Condensation Reactions: The aldehyde group reacts with amines and the N-terminal of peptides and proteins to form imines, which can be further reduced to form stable amine linkages.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition of azides and alkynes.
Sodium Azide:
Amines and Hydrazides: React with the aldehyde group to form imines or hydrazones.
Major Products Formed
Triazoles: Formed from the reaction of azides with alkynes.
Imines and Hydrazones: Formed from the reaction of aldehydes with amines and hydrazides.
Applications De Recherche Scientifique
Ald-CH2-PEG2-Azide has a wide range of applications in scientific research, including:
Chemistry: Used in Click Chemistry for the synthesis of complex molecules and bioconjugation.
Biology: Employed in the labeling and crosslinking of biomolecules, such as proteins and peptides.
Medicine: Utilized in the development of drug delivery systems and antibody-drug conjugates (ADCs).
Industry: Applied in the production of PEGylated compounds to improve solubility and stability.
Mécanisme D'action
The mechanism of action of Ald-CH2-PEG2-Azide involves its functional groups:
Azide Group: Participates in Click Chemistry reactions, forming stable triazole linkages with alkynes.
Aldehyde Group: Reacts with amines and hydrazides to form imines or hydrazones, which can be further reduced to stable amine linkages.
These reactions enable the compound to label, crosslink, and modify biomolecules, enhancing their properties and functionalities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ald-CH2-PEG3-Azide: Contains a longer PEG chain, providing greater solubility and flexibility.
Bromo-PEG2-Azide: Similar structure but with a bromo group instead of an aldehyde, used for different types of Click Chemistry reactions.
Uniqueness
Ald-CH2-PEG2-Azide is unique due to its combination of aldehyde and azide groups, allowing it to participate in both Click Chemistry and condensation reactions. This dual functionality makes it highly versatile for various applications in chemistry, biology, medicine, and industry .
Propriétés
IUPAC Name |
2-[2-(2-azidoethoxy)ethoxy]acetaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O3/c7-9-8-1-3-11-5-6-12-4-2-10/h2H,1,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEKEINAGFAPKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCC=O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
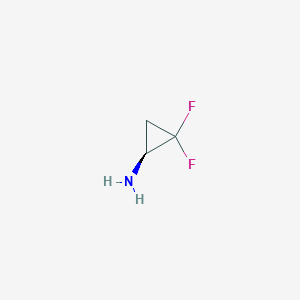
![(2R,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid](/img/structure/B8115730.png)

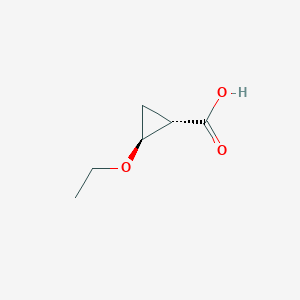
![[(1S,2S)-2-fluorocyclopropyl]azanium;chloride](/img/structure/B8115755.png)
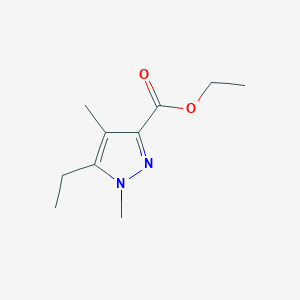
![2-Propenoic acid, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester](/img/structure/B8115768.png)

